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For researchers, scientists, and drug development professionals, the successful expression of

functional invasin in recombinant bacteria is a critical step in various applications, from vaccine

development to targeted drug delivery. This guide provides a comprehensive comparison of

key methods for validating invasin expression, supported by experimental data and detailed

protocols.

The validation of invasin expression is crucial to ensure that the recombinant protein is not

only produced but is also correctly folded and functionally active on the bacterial surface. This

guide compares three commonly employed techniques: Western Blotting, Enzyme-Linked

Immunosorbent Assay (ELISA), and cell-based functional assays (Adhesion and Invasion

Assays). Each method offers distinct advantages and provides different types of information,

from qualitative confirmation to quantitative functional assessment.

Comparison of Invasin Validation Methods
The choice of validation method depends on the specific requirements of the study, including

the need for quantification, assessment of protein integrity, and confirmation of biological

activity. The following table summarizes the key characteristics of each technique.
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Feature Western Blot ELISA (Cell-based)
Cell
Adhesion/Invasion
Assay

Principle

Immuno-detection of

size-separated

proteins

Immuno-detection of

native surface-

expressed protein

Measurement of

bacteria binding to

and entering

mammalian cells

Information Provided

Protein presence and

apparent molecular

weight

Quantification of

surface-exposed

protein

Functional activity of

expressed invasin

Quantification Semi-quantitative Quantitative Quantitative

Throughput Low to medium High Medium

Sensitivity Nanogram range[1]
Picogram to

nanogram range[2][3]

Dependent on cell line

and bacterial

expression

Specificity
High (with specific

antibodies)

High (with specific

antibodies)

High (for invasin-

integrin interaction)

Functional

Assessment
No Indirect Yes

Quantitative Analysis of Invasin Expression and
Function
A strong correlation exists between the level of invasin expression and the ability of

recombinant bacteria to adhere to and invade host cells.[4] The following table presents

hypothetical, yet representative, data illustrating this relationship.
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Recombinant
Strain

Invasin
Expression
Level (Relative
Densitometry
Units -
Western Blot)

Surface
Invasin
(OD450 -
ELISA)

Cell Adhesion
(% of total
bacteria)

Cell Invasion
(% of adherent
bacteria)

E. coli (pINV-

high)
1.0 1.5 85 60

E. coli (pINV-

medium)
0.6 0.9 55 35

E. coli (pINV-low) 0.2 0.3 20 10

E. coli (pVector) 0.0 0.05 2 0.5

Note: This data is illustrative and will vary depending on the specific E. coli strain, expression

vector, and experimental conditions.

Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the underlying biological mechanisms is essential

for understanding and implementing these validation methods.

Sample Preparation Electrophoresis Transfer Immunodetection

Bacterial Culture Cell Lysis Protein Quantification SDS-PAGE Protein Transfer to Membrane Blocking Primary Antibody (anti-Invasin) Secondary Antibody (HRP-conjugated) Chemiluminescent Detection Imaging & Densitometry

Click to download full resolution via product page

Fig. 1: Western Blot Workflow for Invasin Detection.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-body-img
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate Coating Blocking Immunodetection

Coat Plate with Recombinant Bacteria Block Wells Add Primary Antibody (anti-Invasin) Add HRP-conjugated Secondary Antibody Add Substrate Read Absorbance (OD450)

Click to download full resolution via product page

Fig. 2: Cell-based ELISA Workflow for Surface Invasin.

Cell Culture Infection

Quantification

Seed Mammalian Cells Grow to Confluency Add Recombinant Bacteria Incubate Wash to Remove Non-adherent Bacteria

Add Gentamicin (to kill extracellular bacteria for Invasion) Lyse Cells (for Adhesion)

Lyse Cells (for Invasion)

Plate Lysates Count CFUs

Click to download full resolution via product page

Fig. 3: Adhesion and Invasion Assay Workflow.
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Fig. 4: Invasin-Mediated Signaling Pathway for Bacterial Internalization.

Detailed Experimental Protocols
Western Blotting for Invasin Detection
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This protocol is adapted for the detection of recombinant invasin expressed in E. coli.

Sample Preparation:

Grow recombinant E. coli cultures to the desired optical density and induce protein

expression.

Harvest 1 mL of culture by centrifugation.

Resuspend the cell pellet in 100 µL of Laemmli sample buffer.

Boil the samples for 10 minutes to lyse the cells and denature the proteins.

Centrifuge to pellet cell debris and collect the supernatant.

SDS-PAGE:

Load 10-20 µg of total protein per lane on a 10% SDS-polyacrylamide gel.

Run the gel at 120V until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour.

Immunodetection:

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for invasin (e.g., rabbit anti-

invasin) overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1

hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.
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Detection and Analysis:

Add an enhanced chemiluminescence (ECL) substrate and image the blot using a

chemiluminescence imager.

Perform densitometric analysis using software like ImageJ to quantify the relative

abundance of the invasin protein.[5]

Cell-based ELISA for Surface Invasin Quantification
This protocol allows for the quantification of invasin expressed on the surface of intact

bacteria.

Plate Preparation:

Coat the wells of a 96-well microplate with 100 µL of a bacterial suspension (OD600 = 0.5

in PBS) overnight at 4°C.

Wash the wells three times with PBS.

Blocking:

Block the wells with 200 µL of 3% BSA in PBS for 2 hours at room temperature.

Wash the wells three times with PBS.

Antibody Incubation:

Add 100 µL of the primary anti-invasin antibody diluted in 1% BSA/PBS to each well and

incubate for 2 hours at room temperature.

Wash the wells three times with PBS.

Add 100 µL of HRP-conjugated secondary antibody diluted in 1% BSA/PBS and incubate

for 1 hour at room temperature.

Wash the wells five times with PBS.

Detection:
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Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

Stop the reaction by adding 50 µL of 2M H2SO4.

Read the absorbance at 450 nm using a microplate reader.[6][7]

Cell Adhesion and Invasion Assays
These assays quantify the functional ability of recombinant bacteria to interact with and enter

mammalian cells.

Cell Culture:

Seed a mammalian cell line (e.g., HeLa or Caco-2) in a 24-well plate and grow to a

confluent monolayer.

Bacterial Infection:

Wash the cell monolayer with serum-free medium.

Add recombinant bacteria at a multiplicity of infection (MOI) of 10-100.

Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

Adhesion Assay:

Gently wash the wells three times with PBS to remove non-adherent bacteria.

Lyse the cells with 0.1% Triton X-100 in PBS.

Perform serial dilutions of the lysate and plate on LB agar to determine the number of

colony-forming units (CFUs) corresponding to adherent bacteria.

Invasion Assay:

After the initial incubation, wash the wells and add fresh medium containing gentamicin

(100 µg/mL) to kill extracellular bacteria.
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Incubate for an additional 1-2 hours.

Wash the wells three times with PBS to remove the antibiotic.

Lyse the cells with 0.1% Triton X-100.

Plate serial dilutions of the lysate on LB agar to determine the CFUs of internalized

bacteria.[8]

Data Analysis:

Calculate the percentage of adhesion as (adherent CFUs / initial CFUs) x 100.

Calculate the percentage of invasion as (invaded CFUs / adherent CFUs) x 100.

Conclusion
The validation of invasin expression in recombinant bacteria requires a multi-faceted

approach. While Western blotting provides essential information on protein size and relative

abundance, ELISA offers a high-throughput method for quantifying surface-expressed protein.

Ultimately, cell adhesion and invasion assays are indispensable for confirming the biological

functionality of the expressed invasin. By employing a combination of these methods,

researchers can confidently assess the success of their recombinant expression strategy and

proceed with downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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